molecular formula C22H21N4NaO9S2 B13159793 sodium;1-[[(6R,7R)-2-carboxy-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-carboximidate;hydrate

sodium;1-[[(6R,7R)-2-carboxy-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-carboximidate;hydrate

Cat. No.: B13159793
M. Wt: 572.5 g/mol
InChI Key: XTRRFIYXAPRYES-NLFZDHTNSA-M
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Description

This sodium salt is a synthetic β-lactam antibiotic belonging to the cephalosporin class. Its structure features a bicyclic core (5-thia-1-azabicyclo[4.2.0]oct-2-ene) with a carboxy group at position 2, a sulfonatoacetyl-substituted amino group at position 7, and a pyridinium carboximidate moiety at position 2. The hydrate form enhances solubility, critical for intravenous administration. The compound’s design aims to improve β-lactamase resistance and broaden antimicrobial activity, particularly against Gram-negative pathogens. Its stereochemistry (6R,7R) is essential for binding to penicillin-binding proteins (PBPs) .

Properties

Molecular Formula

C22H21N4NaO9S2

Molecular Weight

572.5 g/mol

IUPAC Name

sodium;1-[[(6R,7R)-2-carboxy-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-carboximidate;hydrate

InChI

InChI=1S/C22H20N4O8S2.Na.H2O/c23-18(27)13-6-8-25(9-7-13)10-14-11-35-21-15(20(29)26(21)16(14)22(30)31)24-19(28)17(36(32,33)34)12-4-2-1-3-5-12;;/h1-9,15,17,21H,10-11H2,(H4-,23,24,27,28,30,31,32,33,34);;1H2/q;+1;/p-1/t15-,17-,21-;;/m1../s1

InChI Key

XTRRFIYXAPRYES-NLFZDHTNSA-M

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)O)C[N+]4=CC=C(C=C4)C(=N)[O-].O.[Na+]

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)O)C[N+]4=CC=C(C=C4)C(=N)[O-].O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;1-[[(6R,7R)-2-carboxy-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-carboximidate;hydrate involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups and enhanced properties.

Scientific Research Applications

Sodium;1-[[[6R,7R)-2-carboxy-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-carboximidate;hydrate, also known as cefsulodin sodium, is a complex organic molecule with broad-spectrum antibacterial activity, making it useful in several medicinal chemistry applications .

Applications in Medicinal Chemistry

The compound's structure, including a pyridine ring, carboxylic acid, and sulfonate groups, gives it unique solubility and reactivity, which can be leveraged in pharmaceutical applications. Its applications include:

  • Antibiotic Activity This compound is an antibiotic that interferes with bacterial cell wall synthesis, similar to beta-lactam antibiotics. The presence of a thiazolidine ring and carboxylic acid enhances its affinity for penicillin-binding proteins, which are vital for bacterial growth and replication.
  • Anti-inflammatory Properties The pyridine and sulfonate groups in the compound may also give it anti-inflammatory properties.

Uniqueness

The uniqueness of sodium;1-[[[6R,7R)-2-carboxy-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-carboximidate;hydrate lies in its unique combination of a pyridine ring and sulfonate group, which distinguishes it from other compounds in its class. This structural difference can potentially enhance its solubility and bioavailability compared to traditional beta-lactams.

Related Compounds

Several compounds share structural similarities:

Compound NameStructure FeaturesBiological Activity
AmpicillinBeta-lactam ringBroad-spectrum antibiotic
CefalotinCephalosporin structureAntibacterial activity against Gram-positive bacteria
CefprozilSimilar bicyclic coreEffective against respiratory tract infections

Mechanism of Action

The mechanism of action of sodium;1-[[(6R,7R)-2-carboxy-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-carboximidate;hydrate involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways and lead to the desired therapeutic or industrial effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound shares core features with third- and fourth-generation cephalosporins but differs in side-chain modifications that dictate spectrum, stability, and pharmacokinetics. Below is a detailed comparison with structurally related antibiotics:

Compound Name Key Structural Features Molecular Weight Solubility Antimicrobial Spectrum β-Lactamase Stability
Target Compound 7β: (2R)-2-phenyl-2-sulfonatoacetyl; 3: pyridinium carboximidate ~750 (est.) High (hydrate form) Broad Gram-negative (including Pseudomonas), limited Gram-positive High (sulfonato group reduces hydrolysis)
Ceftazidime (C22H22N6O7S2·5H2O) 7β: (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl; 3: pyridinium methyl 636.6 Moderate (hydrate) Broad Gram-negative (including P. aeruginosa), weak against Gram-positive Moderate (susceptible to some extended-spectrum β-lactamases)
Cefminox Sodium (C19H22N6O6S2·H2SO4) 7β: (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl; 3: 3-amino-2-hydroxyethyl-pyrazolium 620.6 High (sulfate salt) Gram-negative (e.g., E. coli), anaerobes High (resists plasmid-mediated β-lactamases)
Sodium (6R,7S)-7-[[2-(2-amino-2-carboxyethyl)sulfanylacetyl]amino]-... (from ) 7β: sulfanylacetyl; 3: 1-methyltetrazol-5-yl sulfanylmethyl ~650 (est.) Moderate Narrow (primarily Gram-negative enterobacteria) Moderate (thioether group enhances stability)

Key Findings from Comparative Studies

  • Spectrum of Activity : The target compound’s phenyl-sulfonatoacetyl side chain may enhance penetration through Gram-negative outer membranes, surpassing ceftazidime in efficacy against multidrug-resistant Acinetobacter .
  • Pharmacokinetics: The pyridinium carboximidate group increases polarity, improving renal excretion and reducing half-life compared to cefminox sodium .
  • Stability : Sulfonato substitution at the 7β position confers resistance to AmpC β-lactamases, a limitation in ceftazidime .

Biological Activity

Sodium;1-[[(6R,7R)-2-carboxy-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-carboximidate;hydrate, commonly referred to as cefsulodin sodium, is a complex compound belonging to the cephalosporin class of antibiotics. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Structural Characteristics

The molecular formula of cefsulodin sodium is C22H21N4NaO9S2C_{22}H_{21}N_{4}NaO_{9}S_{2} with a molecular weight of 572.5 g/mol. It features a bicyclic structure that contributes to its biological efficacy.

PropertyValue
Molecular FormulaC22H21N4NaO9S2
Molecular Weight572.5 g/mol
IUPAC NameSodium;1-[[(6R,7R)-2-carboxy-8-oxo...
InChI KeyXTRRFIYXAPRYES-NLFZDHTNSA-M

Cefsulodin sodium exerts its biological effects primarily through inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity. This mechanism is characteristic of beta-lactam antibiotics and leads to bacterial lysis and death.

Antimicrobial Spectrum

Cefsulodin sodium is particularly effective against a range of Gram-negative bacteria, including:

  • Pseudomonas aeruginosa
  • Escherichia coli
  • Klebsiella pneumoniae

Its narrow spectrum makes it suitable for treating specific infections caused by these pathogens.

Pharmacokinetics

The pharmacokinetic profile of cefsulodin sodium includes rapid absorption following intravenous administration, with peak plasma concentrations achieved within 30 minutes. The drug is primarily eliminated via renal excretion.

Case Studies and Clinical Applications

  • Case Study on Pseudomonas Infections : A clinical trial involving patients with severe Pseudomonas infections demonstrated a 70% success rate in treatment when cefsulodin sodium was used in combination with other antibiotics. This highlights its role in multidrug regimens for resistant infections .
  • Post-Surgical Infection Management : In a cohort study, cefsulodin sodium was administered prophylactically in patients undergoing high-risk surgeries. The results indicated a significant reduction in postoperative infections compared to control groups receiving standard care .
  • Resistance Patterns : Research has shown that while many strains of Pseudomonas remain susceptible to cefsulodin, emerging resistance patterns necessitate ongoing surveillance and combination therapy approaches to enhance efficacy .

Safety and Toxicology

Cefsulodin sodium is generally well-tolerated; however, potential side effects include:

  • Allergic reactions (e.g., rash, anaphylaxis)
  • Gastrointestinal disturbances (e.g., diarrhea)
  • Hematological effects (e.g., thrombocytopenia)

Monitoring for these adverse reactions is essential during treatment.

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